molecular formula C10H8ClNO3 B1463682 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 1228552-97-3

2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B1463682
CAS No.: 1228552-97-3
M. Wt: 225.63 g/mol
InChI Key: KCRLPVUNGCRWTF-UHFFFAOYSA-N
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Description

2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, a keto group, and an acetic acid moiety attached to the indole ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agriculture: Used in the development of agrochemicals such as herbicides and pesticides.

    Materials Science: Incorporated into polymers and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or phenylhydrazine.

    Chlorination: The indole core is chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.

    Oxidation: The 2-position of the indole ring is oxidized to introduce the keto group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetylation: The final step involves the introduction of the acetic acid moiety at the 3-position of the indole ring. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Ammonia, thiols, alkyl halides.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Amino derivatives, thio derivatives, alkylated compounds.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    5-chloroindole-3-acetic acid: A closely related compound with similar structural features.

    2-oxoindole-3-acetic acid: Another derivative with a keto group at the 2-position.

Uniqueness

2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to the specific combination of functional groups (chloro, keto, and acetic acid) attached to the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRLPVUNGCRWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227534
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228552-97-3
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228552-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 2
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2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 3
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2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 4
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2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 5
2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 6
2-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

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